ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a polycyclic organic compound featuring a fused pyrrolo-oxazole core linked to a tetrahydrobenzothiophene moiety. Its structural complexity arises from the combination of a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole ring system (with 4-methylphenyl and phenyl substituents) and a 4,5,6,7-tetrahydro-1-benzothiophene scaffold. Crystallographic studies, likely employing tools like SHELXL (for refinement) and ORTEP-3 (for visualization), would be critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-3-35-29(34)22-20-11-7-8-12-21(20)37-28(22)30-26(32)23-24(18-15-13-17(2)14-16-18)31(36-25(23)27(30)33)19-9-5-4-6-10-19/h4-6,9-10,13-16,23-25H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRGRIBRQXWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multi-step process involving the formation of the pyrrolo[3,4-d][1,2]oxazole ring and the benzothiophene moiety. One common approach involves the use of a Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically employs a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), bromine (Br2)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, methoxy derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure includes multiple functional groups that contribute to its biological activity. The presence of a pyrrolo[3,4-d][1,2]oxazole moiety is particularly noteworthy for its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may act as inhibitors of specific protein-protein interactions involved in cancer progression. The compound is included in screening libraries targeting MDM2-p53 interactions, which are critical in various cancers .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar derivatives have shown promise as inhibitors of lipoxygenase enzymes involved in inflammatory pathways. Molecular docking studies could provide insights into the binding affinity of this compound to relevant targets .
In Silico Studies
In silico assessments have been performed to predict the bioactivity of this compound against various biological targets. These studies help in understanding the pharmacokinetic properties such as absorption and toxicity profiles .
ADMET Properties
The compound adheres to Lipinski's Rule of Five, indicating favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties which are crucial for drug development . This suggests that it may be a viable candidate for further development in therapeutic applications.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods utilized often include cyclization reactions that form the core heterocyclic structures essential for its biological activity .
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Aldehydes + Acetophenones | Formation of Schiff bases |
| 2 | Cyclization | Acid hydrazide | Formation of oxazole derivatives |
| 3 | Esterification | Carboxylic acids + Alcohols | Final product synthesis |
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo-Oxazole Derivatives
The compound shares structural homology with pyrrolo-oxazole derivatives, such as ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (). Key differences include:
- Core Heterocycles: The target compound’s pyrrolo[3,4-d][1,2]oxazole vs. the comparator’s pyrrolo[3,2-d]pyrimidine.
- Substituents : The 4-methylphenyl and benzothiophene groups in the target compound contrast with the chlorophenyl and pyrimidine moieties in the comparator. These substituents influence lipophilicity and steric bulk.
Table 1: Structural Comparison of Pyrrolo-Oxazole Derivatives
Benzothiophene-Containing Compounds
The tetrahydrobenzothiophene moiety distinguishes the target compound from simpler thiophene derivatives. For example, Zygocaperoside (), a glycoside with a thiophene-like structure, lacks the fused polycyclic system, resulting in reduced conformational rigidity. The benzothiophene’s planarity and sulfur atom may enhance π-π stacking and metal-binding capabilities compared to non-aromatic analogs.
Conformational and Crystallographic Analysis
The hexahydro-pyrrolo-oxazole ring system likely exhibits puckering dynamics, as described by Cremer and Pople’s coordinates (). For instance, cyclopentane derivatives show puckering amplitudes (q) of 0.4–0.6 Å and phase angles (φ) of 0–180°, whereas the target compound’s fused rings may adopt a distorted envelope or twist conformation to minimize steric strain. Computational modeling (using software like WinGX) could quantify these distortions .
Environmental and Toxicological Considerations
While Toxics Release Inventory (TRI) data (Evidences 6, 8) focus on inorganic compounds (e.g., zinc, lead), the benzothiophene moiety in the target compound may raise concerns about persistence or bioaccumulation. Sulfur-containing heterocycles often exhibit moderate environmental mobility, though specific ecotoxicological data for this compound are lacking.
Biological Activity
Ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups and heterocycles that contribute to its biological properties. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that are often pivotal in biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Heterocycles | Pyrrole and oxazole rings |
| Functional Groups | Carboxylate ester and diketone |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds featuring similar structural motifs. The presence of five-membered heterocycles like oxazoles and pyrroles has been linked to enhanced antibacterial activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the diketone moiety is known for its ability to induce apoptosis in cancer cells by disrupting cellular redox balance and promoting oxidative stress .
Case Study:
In a study involving structurally related compounds, it was found that derivatives containing the diketone structure effectively inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the activation of apoptotic pathways through mitochondrial dysfunction .
G Protein-Coupled Receptor Modulation
The compound may also act as a modulator of G Protein-Coupled Receptors (GPCRs), which are crucial in various signaling pathways. Allosteric modulation of GPCRs can lead to enhanced therapeutic effects with reduced side effects compared to traditional orthosteric drugs .
Table: GPCR Interaction Profiles
| Compound Type | Interaction Type | Biological Effect |
|---|---|---|
| Ethyl 2-[...] | Allosteric Modulator | Enhanced signaling in target cells |
| Diketone derivatives | Agonist/Inhibitor | Inhibition of tumor growth |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to assess its bioavailability and metabolic stability.
Toxicological Profile
While initial screenings indicate low mutagenicity , comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
